

JKE-1716 as a Derivative of ML-210: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	JKE-1716	
Cat. No.:	B3025893	Get Quote

Executive Summary:

This technical guide provides a comprehensive overview of **JKE-1716**, a nitrolic acid derivative of the potent glutathione peroxidase 4 (GPX4) inhibitor, ML-210. Both compounds are instrumental in the study of ferroptosis, an iron-dependent form of programmed cell death, and hold significant promise for the development of novel cancer therapeutics. This document details the chemical properties, biological activities, and underlying mechanisms of action of **JKE-1716** and ML-210. It also provides detailed experimental protocols for the assessment of their activity and a visualization of the pertinent signaling pathways.

Introduction: The Significance of GPX4 Inhibition and Ferroptosis

Ferroptosis is a unique form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides.[1][2] This process is critically regulated by the selenoenzyme Glutathione Peroxidase 4 (GPX4), which functions to reduce lipid hydroperoxides to their corresponding alcohols, thereby protecting cells from oxidative damage.[1][2] Inhibition of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptotic cell death.

The induction of ferroptosis has emerged as a promising therapeutic strategy, particularly for cancers that are resistant to conventional therapies.[3][4] Small molecules that inhibit GPX4 are therefore of significant interest to the research and drug development community. ML-210



was identified as a potent and selective inhibitor of GPX4 that induces ferroptosis.[3][4] Further research has revealed that ML-210 is a prodrug that undergoes intracellular transformation to its active form.[3][4] **JKE-1716** is a related compound, classified as a nitrolic acid, that also demonstrates GPX4 inhibition and induces ferroptosis, highlighting a novel class of compounds for targeting this pathway.

Comparative Analysis of ML-210 and JKE-1716

Chemical Properties

Compound	IUPAC Name	Molecular Formula	Molar Mass	Chemical Class
ML-210	[4-[Bis(4- chlorophenyl)met hyl]piperazin-1- yl]-(5-methyl-4- nitro-1,2-oxazol- 3-yl)methanone	C22H20Cl2N4O4	475.32 g/mol	Nitroisoxazole
JKE-1716	Not available in search results	Not available in search results	Not available in search results	Nitrolic Acid

Biological Activity

Compound	Target	Mechanism of Action	EC ₅₀ (GPX4)	IC50 (Cell Viability)
ML-210	GPX4	Covalent inhibitor (prodrug)	30 nM[4][5]	71 nM (BJeLR), 272 nM (BJeH- LT), 107 nM (DRD)[4][5][6]
JKE-1716	GPX4	Presumed covalent inhibitor	Not available in search results	Active (Induces cell death)[7]

Signaling Pathways and Experimental Workflows GPX4-Mediated Ferroptosis Signaling Pathway



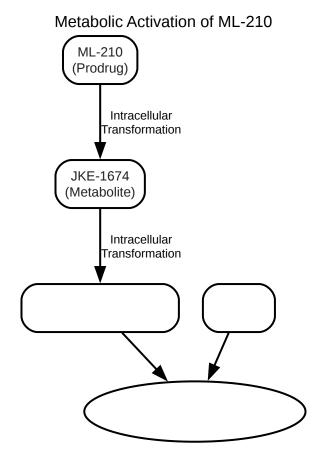
Extracellular Space Cell Membrane Intracellular Space System XcReduction Export Import Cysteine Glutamate Cystine Synthesis Prevents

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Caption: GPX4 signaling pathway in the regulation of ferroptosis.

Metabolic Activation of ML-210



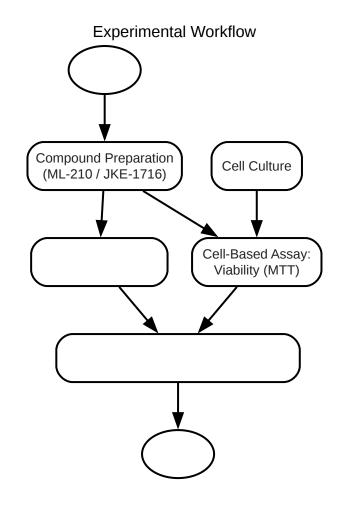


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Caption: Intracellular transformation of ML-210 to its active form.

Experimental Workflow for Inhibitor Characterization





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Caption: General workflow for characterizing GPX4 inhibitors.

Experimental Protocols GPX4 Inhibition Assay (Glutathione Reductase-Coupled)

This assay measures GPX4 activity indirectly by coupling the reduction of a hydroperoxide substrate by GPX4 to the oxidation of NADPH by glutathione reductase (GR). The decrease in absorbance at 340 nm, corresponding to NADPH consumption, is proportional to GPX4 activity. [8][9][10]

Materials:

- Recombinant human GPX4
- Glutathione Reductase (GR)



- NADPH
- Glutathione (GSH)
- Cumene hydroperoxide (CHP) or other suitable lipid hydroperoxide substrate
- Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, with 1 mM EDTA)
- Test compounds (ML-210, JKE-1716) dissolved in DMSO
- 96-well UV-transparent microplate
- Microplate reader capable of measuring absorbance at 340 nm

Procedure:

- Prepare Reagent Master Mix: In the assay buffer, prepare a master mix containing GR, GSH, and NADPH. The final concentrations in the well should be optimized, but typical ranges are 0.5-1 U/mL GR, 1-2 mM GSH, and 100-200 μM NADPH.
- Compound Addition: Add 1 μL of test compound dilutions (in DMSO) to the wells of the 96well plate. Include DMSO-only wells as a negative control.
- Enzyme Addition: Add 50 μ L of a solution containing GPX4 in assay buffer to each well. The final concentration of GPX4 should be optimized to yield a linear reaction rate.
- Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with GPX4.
- Reaction Initiation: Add 50 μL of the reagent master mix to each well.
- Substrate Addition: Start the reaction by adding 10 μ L of CHP solution. The final concentration of CHP is typically in the range of 50-100 μ M.
- Kinetic Measurement: Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.



• Data Analysis: Calculate the rate of NADPH consumption (slope of the linear portion of the absorbance curve). Determine the percent inhibition for each compound concentration relative to the DMSO control and calculate the EC₅₀ value.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability.[1][5][11][12] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

Materials:

- Cancer cell line of interest (e.g., HT-1080)
- · Complete cell culture medium
- Test compounds (ML-210, JKE-1716) dissolved in DMSO
- MTT solution (5 mg/mL in PBS, filter-sterilized)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
- 96-well tissue culture plates
- Microplate reader capable of measuring absorbance at 570 nm

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium. Incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium.
 Remove the old medium from the wells and add 100 μL of the compound-containing medium. Include a DMSO-only vehicle control.
- Incubation: Incubate the cells with the compounds for the desired time period (e.g., 24, 48, or 72 hours).



- MTT Addition: After the incubation period, add 10 μL of the 5 mg/mL MTT solution to each well.
- Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
- Solubilization: Carefully remove the medium and add 100 μL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Subtract the background absorbance (from wells with medium only).
 Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC₅₀ value.

Conclusion

JKE-1716, as a compound related to the well-characterized GPX4 inhibitor ML-210, represents an important tool for the study of ferroptosis. The understanding that ML-210 is a prodrug that is metabolically activated to a reactive nitrile oxide provides a mechanistic framework for the activity of related compounds like **JKE-1716**. The development of this class of GPX4 inhibitors holds significant therapeutic potential for treating cancers, particularly those with resistance to other forms of therapy. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic promise of targeting the GPX4-ferroptosis axis.

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